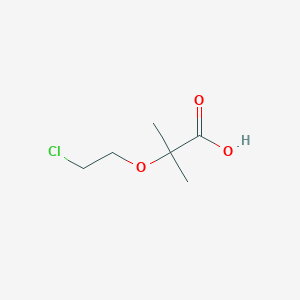

2-(2-Chloroethoxy)-2-methylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Chloroethoxy)-2-methylpropanoic acid” is an organic chemical compound . It is used as an organic building block in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2-chloroethoxy ethanol as starting materials, water as solvents, and nitric acid for direct oxidization to obtain products . The reaction process is efficient, and the method has the advantages of simple operation, low price of raw materials, easy acquisition of raw materials, simple requirement on equipment, and simple after treatment .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex. For instance, one process involves the preparation of 2-chloroethoxy-acetic acid-N,N-dimethylamide by reacting 2-hydroxyethoxy-acetic acid-N,N-dimethylamide in a solvent, optionally in the presence of a catalyst with thionyl chloride, and removing the solvent by distillation .

Applications De Recherche Scientifique

Beta-Glycosidation of Sterically Hindered Alcohols

2-Chloro-2-methylpropanoic ester, closely related to the compound of interest, is utilized as a steering group in the Schmidt glycosidation reaction. This process allows for efficient glycosidation of a range of sterically hindered alcohols under mild, acidic conditions, producing glycoside products with high yield and beta-selectivity without the formation of orthoester side products. The ester is conveniently cleaved under mild, basic conditions, demonstrating the compound's versatility in synthetic organic chemistry (Szpilman & Carreira, 2009).

Electrochemical Incineration of Herbicides

Electrochemical studies have explored the degradation of herbicides structurally related to 2-(2-Chloroethoxy)-2-methylpropanoic acid, such as 4-chloro-2-methylphenoxyacetic acid and 2-(4-chlorophenoxy)-2-methylpropionic acid. Research demonstrates the effective electrochemical degradation of these compounds in acid medium using boron-doped diamond electrodes. The process involves the formation of polymeric products at low anodic potentials and their reactivation at high potentials due to the decomposition of water producing hydroxyl radicals, which act as strong oxidants (Boye et al., 2006).

Kinetics and Mechanism of Oxidation Reactions

The oxidation of 2-hydroxy-3-methylbutanoic acid by chromium(VI) in perchloric acid, which shares structural features with the compound , follows a specific rate law. This study provides insights into the mechanisms of oxidation reactions and the formation of products through C-C cleavage, offering valuable information for understanding the reactivity and transformation of similar compounds (Signorella et al., 1992).

Environmental Degradation of Herbicides

Research on the microbial degradation of phenoxyalkanoic acid herbicides, such as 2-methyl-4-chlorophenoxyacetic acid, in agricultural soil and the drilosphere, highlights the role of specific bacterial taxa in the biodegradation processes. These studies provide a deeper understanding of how structurally related compounds are broken down in environmental settings, emphasizing the importance of microbial communities in the detoxification and removal of hazardous substances (Liu et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-chloroethoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-6(2,5(8)9)10-4-3-7/h3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWWYRURKRTXQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2702767.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine dihydrochloride](/img/structure/B2702773.png)

![N-(5-(2-(cyclopentylamino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2702775.png)

![5-Bromo-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2702776.png)

![3-Benzoyl-1-[(3-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2702782.png)

![6-Methoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2702785.png)

![3-(benzenesulfonyl)-N-(3-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2702786.png)